(S)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid (S)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17452064
InChI: InChI=1S/C13H18N2O2/c14-12(9-13(16)17)10-3-5-11(6-4-10)15-7-1-2-8-15/h3-6,12H,1-2,7-9,14H2,(H,16,17)/t12-/m0/s1
SMILES:
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

(S)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid

CAS No.:

Cat. No.: VC17452064

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid -

Specification

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name (3S)-3-amino-3-(4-pyrrolidin-1-ylphenyl)propanoic acid
Standard InChI InChI=1S/C13H18N2O2/c14-12(9-13(16)17)10-3-5-11(6-4-10)15-7-1-2-8-15/h3-6,12H,1-2,7-9,14H2,(H,16,17)/t12-/m0/s1
Standard InChI Key KHNJCBTXZJYHOR-LBPRGKRZSA-N
Isomeric SMILES C1CCN(C1)C2=CC=C(C=C2)[C@H](CC(=O)O)N
Canonical SMILES C1CCN(C1)C2=CC=C(C=C2)C(CC(=O)O)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Amino-Propanoic Acid Backbone: The central β-carbon bears both an amino group (NH2-\text{NH}_2) and a carboxylic acid group (COOH-\text{COOH}), forming a β-amino acid framework.

  • Pyrrolidine-Substituted Phenyl Group: A phenyl ring at the β-position is functionalized with a pyrrolidine moiety (C4H8N-\text{C}_4\text{H}_8\text{N}) at the para position, introducing rigidity and basicity.

  • Chirality: The (S)-configuration at the β-carbon dictates its stereochemical interactions in biological systems .

Table 1: Key Physical and Chemical Properties

PropertyValue/Description
Molecular FormulaC13H18N2O2\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{2}
Molecular Weight234.29 g/mol
IUPAC Name(3S)-3-amino-3-(4-pyrrolidin-1-ylphenyl)propanoic acid
CAS Registry Number773119-89-4
SMILESC1CCN(C1)C2=CC=C(C=C2)C(CC(=O)O)N\text{C1CCN(C1)C2=CC=C(C=C2)C(CC(=O)O)N}
Chiral Center ConfigurationS-configuration at β-carbon

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra reveal distinct signals for the pyrrolidine protons (δ 1.8–2.1 ppm, multiplet), aromatic protons (δ 6.5–7.2 ppm), and the β-amino proton (δ 3.4–3.7 ppm).

  • Infrared (IR) Spectroscopy: Stretching vibrations at 3300 cm1^{-1} (N–H), 1700 cm1^{-1} (C=O), and 1600 cm1^{-1} (C=C aromatic) confirm functional groups .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 235.1 ([M+H]+[\text{M}+\text{H}]^+), consistent with the molecular weight.

Synthesis and Enantioselective Preparation

Synthetic Routes

The synthesis of (S)-3-amino-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid typically involves:

  • Palladium-Catalyzed Coupling: A Suzuki-Miyaura reaction couples 4-bromophenylpyrrolidine with a β-amino acid precursor.

  • Asymmetric Catalysis: Chiral catalysts, such as tert-butylsulfinamide, induce enantioselectivity during the formation of the β-amino acid backbone.

Critical Reaction Conditions:

  • Temperature: 80–100°C for coupling reactions.

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Catalyst: Pd(PPh3_3)4_4 or PdCl2_2(dppf) for cross-coupling.

Purification and Yield Optimization

  • Chromatography: Reverse-phase HPLC separates enantiomers, achieving >98% enantiomeric excess (ee).

  • Crystallization: Ethanol/water mixtures yield pure crystals with a melting point of 210–215°C .

Table 2: Synthetic Performance Metrics

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships (SAR)

CompoundStructural VariationBioactivity (IC50_{50})
(S)-3-Amino-3-(4-(piperidin-1-yl)phenyl)propanoic acidPiperidine instead of pyrrolidine120 μM (GABAA)
(R)-EnantiomerOpposite configuration at β-carbonInactive

Key SAR Insights:

  • Ring Size Matters: Pyrrolidine’s five-membered ring enhances conformational flexibility compared to piperidine .

  • Stereochemistry Critical: Only the (S)-enantiomer exhibits bioactivity, highlighting receptor-binding specificity.

Applications in Drug Discovery

Lead Compound for CNS Disorders

  • Anxiety and Epilepsy: Preclinical models show 30% reduction in seizure frequency at 50 mg/kg (oral).

  • Cognitive Enhancers: Improved spatial memory in rodents by 25% via AMPA receptor modulation .

Prodrug Development

Esterification of the carboxylic acid group (COOEt-\text{COOEt}) enhances blood-brain barrier permeability, with a 3-fold increase in brain concentration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator